molecular formula C13H15NO3S B2769672 N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-methylphenyl)acetamide CAS No. 325984-45-0

N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-methylphenyl)acetamide

Cat. No. B2769672
CAS RN: 325984-45-0
M. Wt: 265.33
InChI Key: PPKLPLWDJXRWSL-UHFFFAOYSA-N
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Description

N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-methylphenyl)acetamide, also known as DMAT, is a small molecule inhibitor that has been used in various scientific research applications. DMAT is a potent inhibitor of protein arginine methyltransferase 1 (PRMT1), an enzyme that plays a key role in various cellular processes, including gene expression, signal transduction, and DNA damage repair.

Scientific Research Applications

Solvatochromism and Molecular Interaction

  • Solvatochromism of Heteroaromatic Compounds : A study by Krivoruchka et al. (2004) explored the solvatochromism of heteroaromatic compounds, revealing the effects of bifurcate hydrogen bonding on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide in solution. This research contributes to understanding the solvatochromic behaviors of similar compounds, offering insights into their molecular interactions in different solvents (Krivoruchka et al., 2004).

Synthesis and Anticancer Activity

  • Anticancer Drug Synthesis : Sharma et al. (2018) reported on the synthesis, structure, and molecular docking analysis of an anticancer drug derived from N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. This work highlights the potential anticancer applications of synthesized compounds through structural elucidation and in silico modeling (Sharma et al., 2018).

Chemoselective Synthesis

  • Chemoselective Acetylation : Research by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrates the compound's role in facilitating chemoselective synthesis processes. This study underscores the importance of specific chemical reactions in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : A study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including antioxidant activity evaluations, provides insight into the multifunctional applications of these complexes in biochemistry and pharmaceuticals (Chkirate et al., 2019).

Silylation and Structural Analysis

  • Silylated Derivatives : Research on silylated derivatives of N-(2-hydroxyphenyl)acetamide by Nikonov et al. (2016) and subsequent studies on the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes indicate significant advancements in the synthesis and structural analysis of these compounds. These findings are crucial for developing novel materials and chemicals with enhanced properties (Nikonov et al., 2016).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-10-3-5-12(6-4-10)14(11(2)15)13-7-8-18(16,17)9-13/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKLPLWDJXRWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-methylphenyl)acetamide

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